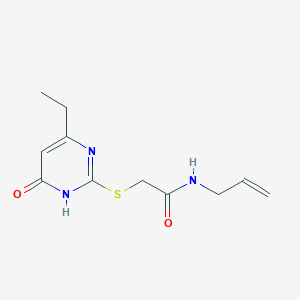

N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Descripción

Propiedades

IUPAC Name |

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-3-5-12-10(16)7-17-11-13-8(4-2)6-9(15)14-11/h3,6H,1,4-5,7H2,2H3,(H,12,16)(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXILNKXJIRWEKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)SCC(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves the following steps:

Formation of the Dihydropyrimidinone Ring: The dihydropyrimidinone ring is synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the dihydropyrimidinone intermediate with an appropriate thioacetamide reagent.

Allylation: The final step involves the allylation of the thioacetamide intermediate using an allyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioacetamide moiety to an amine.

Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

Substitution: Allyl halides, potassium carbonate, and dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioacetamide moiety is known to interact with thiol groups in proteins, potentially affecting their function. Additionally, the allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparación Con Compuestos Similares

Structural Comparison with Pyrimidinylthio Acetamides

The target compound shares a common scaffold with several analogs in the evidence, differing primarily in substituents on the pyrimidinone ring and the acetamide’s N-group. Key structural variations and their implications are summarized below:

Key Observations :

- The 4-ethyl group in the target compound may improve metabolic stability compared to methyl analogs due to reduced oxidative susceptibility.

Anticonvulsant Activity:

Antiviral/Anti-inflammatory Activity:

Hypotheses for Target Compound :

- The allyl group may confer anti-inflammatory properties via thiol-mediated pathways.

- The 4-ethyl pyrimidinone core could modulate enzyme inhibition (e.g., dihydroorotate dehydrogenase) due to structural similarity to uracil derivatives .

Key Steps:

Pyrimidinone Synthesis: Cyclization of thiourea derivatives with β-keto esters, as seen in and .

Thioether Formation: Alkylation of pyrimidinone thiols with chloroacetamides. For example: Example: Reaction of 4-ethyl-2-mercapto-6-oxo-1,6-dihydropyrimidine with N-allyl-2-chloroacetamide under basic conditions (e.g., NaOMe/EtOH) .

Physicochemical Properties

Data from analogs provide indirect insights:

Notes:

- Allyl vs. Aryl : Allyl may enhance flexibility but reduce crystallinity compared to rigid aryl groups .

Actividad Biológica

N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic compound that belongs to the thioacetamide class. Its structure includes an allyl group, a dihydropyrimidinone ring, and a thioacetamide moiety, which contribute to its unique biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Synthesis of this compound

The synthesis typically involves several key steps:

- Formation of the Dihydropyrimidinone Ring : This is achieved through a Biginelli reaction, combining an aldehyde, β-keto ester, and urea under acidic conditions.

- Thioacetamide Formation : The thioacetamide moiety is introduced by reacting the dihydropyrimidinone intermediate with a thioacetamide reagent.

- Allylation : The final step involves allylation using an allyl halide in the presence of a base like potassium carbonate.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing an allyl group have shown enhanced antiproliferative effects against various cancer cell lines. In particular:

- Compound 18 , which features an allyl group, demonstrated potent activity with GI50 values comparable to Doxorubicin in inhibiting cell proliferation across multiple cancer types .

Cytotoxicity Studies

Cytotoxicity evaluations of related compounds have been conducted using standard assays such as MTT. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 3d | 29 | HeLa |

| Compound 18 | 1.10 | Various Cancer Lines |

These results suggest that the presence of specific functional groups significantly influences cytotoxic activity .

The proposed mechanisms for the biological activity of N-allyl derivatives include:

- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit growth factor receptor tyrosine kinases, particularly EGFR, by blocking ATP binding sites and disrupting phosphorylation pathways .

- Induction of Apoptosis : The structural characteristics allow these compounds to initiate apoptotic pathways in cancer cells, further enhancing their therapeutic potential .

- Dual Inhibitory Effects : Some derivatives have exhibited dual inhibitory actions against both EGFR and BRAF V600E mutations, which are critical in various malignancies .

Case Studies

Several studies highlight the effectiveness of N-allyl derivatives in clinical settings:

- Study on Quinazoline Derivatives : Compounds with similar structural motifs were tested for their ability to inhibit cancer cell growth. The allyl substitution was critical for enhancing potency against specific targets like EGFR and BRAF .

- Cytotoxicity Evaluation : In vitro studies demonstrated that modifications in the molecular structure led to varying degrees of cytotoxicity against different cancer cell lines, emphasizing the importance of functional group positioning and type .

Q & A

Q. What are the recommended methods for synthesizing and characterizing N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide?

Answer:

-

Synthesis :

- The compound can be synthesized via multi-step reactions, including alkylation of a pyrimidinone core with a thioacetamide derivative and subsequent acylation to introduce the allyl group. Key steps involve optimizing reaction conditions (e.g., temperature: 60–80°C, solvents: DMF or DMSO, catalysts: triethylamine) to maximize yield and purity .

- Example protocol: React 4-ethyl-6-oxo-1,6-dihydropyrimidin-2-thiol with 2-chloro-N-allylacetamide under basic conditions (pH 8–10) .

-

Characterization :

- NMR : and NMR to confirm structural integrity (e.g., allyl protons at δ 4.8–5.2 ppm, pyrimidinone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak at m/z 310.08) .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm, C-S stretch at ~700 cm) .

Q. What are the critical solubility and stability properties of this compound?

Answer:

Q. How can researchers validate the purity of synthesized batches?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S values (e.g., C: 45.29% observed vs. 45.36% calculated) .

- TLC : Monitor reaction progress using silica plates (eluent: ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action?

Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or microbial enzymes using fluorogenic substrates. Conflicting activity data (e.g., IC variability) may arise from assay conditions (pH, cofactors) and require cross-validation via orthogonal methods .

- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with known inhibitors (e.g., doxorubicin) .

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Answer:

- Docking Simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., SARS-CoV-2 main protease) .

- QSAR : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., allyl vs. benzyl groups) with antimicrobial potency .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (software: GROMACS) .

Q. How should researchers address contradictory data in enzyme inhibition studies?

Answer:

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

- Orthogonal Assays : Validate results using alternate methods (e.g., radiometric vs. fluorometric assays) .

- Data Normalization : Account for batch-to-batch variability using internal controls (e.g., staurosporine as a kinase inhibitor control) .

Q. What strategies are effective for enhancing the compound’s antimicrobial or anti-inflammatory activity?

Answer:

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -NO) to the pyrimidinone ring to enhance microbial target engagement .

- Replace the allyl group with a sulfonamide moiety to improve solubility and anti-inflammatory effects (see Hit15 in ).

- Formulation : Use liposomal encapsulation to enhance cellular uptake and bioavailability .

Q. What analytical methods are suitable for identifying degradation products?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.